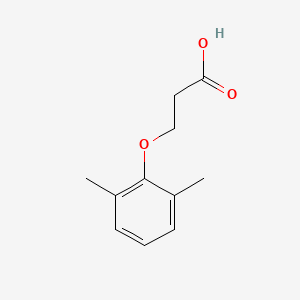

3-(2,6-Dimethylphenoxy)propanoic acid

Description

Historical Context and Evolution of Phenoxyalkanoic Acid Research

The journey of phenoxyalkanoic acid research began in the 1940s with the discovery of their plant growth-regulating properties, which mimic the natural plant hormone auxin. humanjournals.com This led to the development of the first major synthetic herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA). humanjournals.commdpi.com These compounds revolutionized agriculture by enabling selective control of broadleaf weeds in cereal crops. mdpi.com The initial focus was on phenoxyacetic acids, but research soon expanded to include derivatives of propanoic and butyric acids, exploring how modifications to the alkanoic acid side-chain and the aromatic ring substitution pattern affected herbicidal activity and selectivity. byjus.commasterorganicchemistry.com In recent decades, the scope of research has broadened significantly, with investigations into the biological activities of these compounds in non-plant systems, leading to their exploration as potential therapeutic agents. researchgate.netresearchgate.net

Significance of 3-(2,6-Dimethylphenoxy)propanoic Acid in the Context of Structural Analogs

This compound belongs to the phenoxypropanoic acid subgroup. Its structure is notable for the two methyl groups at the 2 and 6 positions of the phenyl ring. This ortho-disubstitution creates steric hindrance that can significantly influence the molecule's conformation and its interaction with biological targets. For instance, in the field of medicinal chemistry, analogs such as 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) have been developed as potent α₁-adrenoceptor antagonists. nih.gov The 2,6-dimethylphenoxy moiety is a key feature in these molecules. Furthermore, other phenylpropanoic acid derivatives have been identified as potent agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment, highlighting the therapeutic potential of this structural class. acs.org The specific combination of the 2,6-dimethylphenyl group with a propanoic acid linker, as seen in the title compound, represents an intriguing structure for investigation within these and other biological contexts.

Overview of Current Research Trajectories for Phenoxyalkanoic Acid Derivatives

Current research on phenoxyalkanoic acid derivatives is diverse. In agriculture, efforts continue to develop new herbicides with improved efficacy and environmental profiles. nih.gov In medicine, these compounds are being explored for a range of applications. For example, derivatives like 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid (XK469) have been studied as selective topoisomerase IIβ inhibitors for cancer therapy. researchgate.net There is also significant interest in arylpropionic acid derivatives as anti-inflammatory, analgesic, antibacterial, and anticancer agents. humanjournals.comresearchgate.net Research is also focused on understanding the structure-activity relationships (SAR) that govern their biological effects, using computational tools like 3D-QSAR to design more potent and selective molecules. mdpi.com The exploration of phenoxyalkanoic acids as scaffolds for developing new drugs for metabolic diseases, cancer, and infectious diseases remains a vibrant area of chemical biology research. mdpi.comacs.org

Structure

3D Structure

Properties

IUPAC Name |

3-(2,6-dimethylphenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-4-3-5-9(2)11(8)14-7-6-10(12)13/h3-5H,6-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAOLJXHKFKYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286068 | |

| Record name | 3-(2,6-Dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22383-95-5 | |

| Record name | 3-(2,6-Dimethylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22383-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,6-Dimethylphenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2,6 Dimethylphenoxy Propanoic Acid and Its Structural Analogs

Chemo-selective and Stereoselective Synthesis Routes

The synthesis of 3-(2,6-dimethylphenoxy)propanoic acid and its analogs often requires precise control over chemical reactivity and spatial arrangement of atoms. Chemo-selectivity, the ability to react with one functional group in the presence of others, and stereoselectivity, the control of the three-dimensional orientation of the product, are paramount for creating structurally defined molecules, particularly those with potential biological activity. Research into analogs, such as those containing hydroxyl groups or chiral centers, has led to the development of sophisticated synthetic strategies. For instance, the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been achieved for incorporation into opioid peptide analogues. nih.govdocumentsdelivered.com This highlights the importance of controlling stereochemistry to influence biological outcomes, as different stereoisomers can exhibit varied activities. nih.gov

The advancement of synthetic chemistry is heavily reliant on the discovery of new reagents and catalysts that offer improved efficiency, selectivity, and sustainability. researchgate.net In the context of phenoxyalkanoic acids and their analogs, research focuses on catalytic systems that can operate under mild conditions, reduce waste, and provide high yields and selectivity. researchgate.netsciencedaily.com

Novel catalytic systems often incorporate earth-abundant, non-toxic metals or are inspired by biological frameworks to promote high activity. researchgate.net For example, a recently developed class of catalysts known as GACs (graphene-supported atomic catalysts) features dual metal cores, such as two copper ions held in a specific orientation by a polymeric carbon nitride structure. sciencedaily.com This unique structure allows the catalyst to act as a single unit, efficiently bringing reactants together for cross-coupling reactions. sciencedaily.com Such catalysts have demonstrated the ability to improve yields in the synthesis of complex molecules and can be recovered and reused, enhancing the sustainability of the process. sciencedaily.com

The development of solid acid catalysts, such as TiO2-Pr-SO3H, also represents a significant advance. nih.gov These recyclable catalysts can facilitate reactions at room temperature with reduced reaction times, aligning with the principles of green chemistry. nih.gov Furthermore, C-H activation has emerged as a powerful strategy, utilizing catalytic systems to functionalize the ubiquitous carbon-hydrogen bonds found in organic molecules, thereby creating more direct and efficient synthetic routes. semanticscholar.org

Table 1: Comparison of Catalytic Systems in Organic Synthesis

| Catalyst Type | Key Features | Potential Application in Phenoxyalkanoic Acid Synthesis | Source(s) |

|---|---|---|---|

| Dual-Core Copper GACs | Dynamic and adaptable structure, reusable, low carbon footprint. sciencedaily.com | Efficient cross-coupling reactions to form the ether linkage or modify the aromatic ring. | sciencedaily.com |

| Solid Acid Catalysts (e.g., TiO2-Pr-SO3H) | Recyclable, operates at room temperature, reduces reaction times. nih.gov | Catalyzing condensation or etherification steps under green conditions. | nih.gov |

| Bio-inspired Frameworks | Incorporate earth-abundant metals, high activity under mild conditions. researchgate.net | Promoting selective transformations on multifunctional analogs. | researchgate.net |

| Chiral Lewis Acids (e.g., (R)-BINOL) | Induce stereoselectivity in cycloaddition reactions. nih.gov | Asymmetric synthesis of cyclopropane-containing analogs. | nih.gov |

Asymmetric synthesis is crucial for producing single-enantiomer compounds, as different enantiomers of a chiral molecule can have distinct biological properties. nih.gov For chiral analogs of this compound, several asymmetric strategies can be employed. These methods typically involve the use of a chiral auxiliary, catalyst, or reagent to control the stereochemical outcome of a reaction. nih.gov

One established approach is the use of a chiral auxiliary, such as the iron-based auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)]. iupac.org This auxiliary can be attached to a starting material, direct the stereochemistry of subsequent bond-forming reactions with high control, and then be removed to yield the enantiomerically pure product. iupac.org

Organocatalysis represents another powerful tool for asymmetric synthesis. Chiral Brønsted acids and bases, derived from natural products like cinchona alkaloids or amino acids like proline, can catalyze a wide range of transformations with high enantioselectivity. mdpi.comfrontiersin.org These catalysts operate through complex hydrogen-bonding networks that create a chiral environment, influencing the transition state of the reaction to favor the formation of one enantiomer over the other. frontiersin.org For example, chiral phosphoric acids (CPAs) have been effectively used in cyclization reactions to construct chiral N-arylindoles, demonstrating their utility in creating axial chirality through a process of central-to-axial chirality conversion. mdpi.com

Green chemistry, or sustainable chemistry, is a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com The application of its principles to the synthesis of phenoxyalkanoic acids aims to reduce environmental impact, improve safety, and increase efficiency. nih.gov

The core principles of green chemistry applicable to this synthesis include:

Waste Prevention : Designing synthetic routes that generate minimal waste is prioritized over treating waste after it has been created.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com This favors addition reactions over substitution or elimination reactions.

Use of Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives. jddhs.com Solvents account for a significant portion of waste in the pharmaceutical industry. jddhs.com Alternatives include water, bio-based solvents, supercritical CO₂, or conducting reactions under solvent-free conditions. mdpi.comjddhs.com

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy requirements. jddhs.com Techniques like microwave-assisted synthesis can often reduce reaction times and energy consumption. mdpi.comjddhs.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can often be recycled, reducing waste. Biocatalysis (using enzymes) and heterogeneous catalysis are particularly aligned with green chemistry goals. jddhs.com

For phenoxyalkanoic acid synthesis, this could involve replacing traditional organic solvents with greener options, using recyclable solid acid catalysts for the etherification step, and optimizing reaction conditions to lower energy consumption. nih.govjddhs.com

Multicomponent Reactions and Combinatorial Synthesis Strategies for Derivatives

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. mdpi.com These reactions are highly efficient and align with green chemistry principles due to their high atom economy and reduction of intermediate isolation steps. nih.gov Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly versatile for rapidly generating molecular diversity. mdpi.com

Combinatorial chemistry leverages MCRs and other techniques like parallel synthesis to create large, organized collections of compounds, known as libraries. pharmatutor.org This approach is highly effective for drug discovery, allowing for the rapid synthesis and screening of thousands of structurally related compounds to identify new leads. ijpsonline.com

For this compound, a combinatorial strategy could be employed to generate a library of derivatives by systematically varying different parts of the molecule. For example, using an MCR like the Ugi reaction, the core structure could be modified by introducing diverse sets of aldehydes, amines, and isocyanides.

Table 2: Conceptual Ugi Reaction for Derivative Synthesis

| Input 1 (Acid) | Input 2 (Aldehyde) | Input 3 (Amine) | Input 4 (Isocyanide) | Resulting Derivative Library |

|---|

Solid-Phase Synthesis Techniques for Libraries of this compound Analogs

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the efficient construction of large compound libraries. ijpsonline.comniscpr.res.in In this technique, the initial starting material is covalently attached to an insoluble solid support, typically a polymer resin bead. niscpr.res.in The synthesis proceeds by adding reagents in solution. A key advantage is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin, eliminating the need for complex purification of intermediates. niscpr.res.in

The synthesis of a library of this compound analogs on a solid support would involve several key components:

Solid Support (Resin) : An insoluble polymer bead, often made of crosslinked polystyrene, that is chemically inert and swells in reaction solvents to allow reagents to access the reactive sites. pharmatutor.org

Linker : A bifunctional molecule that connects the initial building block to the resin. The linker must be stable to the reaction conditions used during the synthesis but cleavable under specific conditions to release the final product from the support. pharmatutor.org

Protecting Groups : Temporary chemical modifications used to prevent reactive functional groups from participating in a reaction. These are removed in subsequent steps. For example, the Fmoc group is a common base-labile protecting group for amines. peptide.com

Coupling Reagents : Reagents used to form new chemical bonds, particularly amide bonds. Examples include carbodiimides or modern reagents like HATU, HBTU, and DEPBT, which facilitate efficient coupling with minimal side reactions. peptide.com

The "split-and-mix" (or "split-and-pool") method is a powerful solid-phase strategy for generating vast combinatorial libraries. ijpsonline.com In this process, the resin beads are divided into multiple portions, a different building block is added to each portion, and then all the portions are recombined. This cycle of splitting, reacting, and pooling is repeated, resulting in a library where each bead carries a unique compound. ijpsonline.com

Table 3: Components of Solid-Phase Synthesis for Analog Libraries

| Component | Function | Examples | Source(s) |

|---|---|---|---|

| Solid Support | Insoluble matrix for synthesis. | Polystyrene resins (e.g., Wang, Rink Amide). | pharmatutor.orgpeptide.com |

| Linker | Attaches molecule to support; allows for final cleavage. | Acid-labile linkers (e.g., for Wang resin), photolabile linkers. | pharmatutor.org |

| Protecting Group | Temporarily blocks a reactive functional group. | Fmoc (Fmoc-Cl), Boc (Boc-anhydride), Trityl (Trt). | peptide.com |

| Coupling Reagent | Promotes amide bond formation. | HATU, HBTU, HCTU, DEPBT, DIC/Oxyma. | peptide.com |

Elucidation of Molecular Mechanisms of Action of 3 2,6 Dimethylphenoxy Propanoic Acid

Interactions with Plant Hormone Signaling Pathways (Auxin Mimicry)

3-(2,6-Dimethylphenoxy)propanoic acid functions as a synthetic auxin, a class of molecules that structurally or functionally resemble the primary plant auxin, Indole-3-acetic acid (IAA). This mimicry allows it to hijack the plant's natural auxin signaling cascade, leading to a range of physiological responses. The core of this mechanism involves its interaction with specific receptor proteins and the subsequent alteration of gene expression.

The perception of auxin in plants is primarily mediated by a co-receptor system composed of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.govnih.govresearchgate.net Efficient binding of auxin requires the formation of a complex between a TIR1/AFB protein and an Aux/IAA protein. nih.gov The auxin molecule essentially acts as a "molecular glue," stabilizing the interaction between these two proteins. nih.gov

Synthetic auxins like this compound are thought to function by binding within the same pocket on the TIR1 protein as natural auxin. nih.gov This binding pocket is a hydrophobic cavity with specific polar residues that anchor the carboxyl group of the auxin molecule. nih.gov The structure of the synthetic auxin, including the nature and position of substituents on the aromatic ring, influences its binding affinity and specificity for different TIR1/AFB-Aux/IAA combinations. nih.govresearchgate.net

Molecular docking studies, a computational method used to predict the binding orientation and affinity of one molecule to another, have been employed to understand the interaction of various propanoic acid derivatives with protein targets. nih.govmdpi.comresearchgate.netresearchgate.net These studies help to visualize how compounds like this compound might fit into the auxin-binding site of the TIR1 receptor, providing insights into the structural requirements for activity. nih.govmdpi.com The binding of the synthetic auxin promotes the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, which in turn releases the Auxin Response Factor (ARF) transcription factors from repression. nih.govresearchgate.net

Key Proteins in Auxin Perception

| Protein | Family/Type | Function |

|---|---|---|

| TIR1/AFB | F-Box Protein | Substrate recognition component of the SCFTIR1/AFB E3 ubiquitin ligase complex; acts as an auxin co-receptor. nih.govnih.gov |

| Aux/IAA | Transcriptional Repressor | Represses ARF transcription factor activity in the absence of auxin; acts as an auxin co-receptor. nih.govnih.gov |

| ARF | Transcription Factor | Regulates the expression of auxin-responsive genes. frontiersin.orgmdpi.com |

Once the ARF transcription factors are activated, they bind to specific DNA sequences, known as auxin response elements (AuxREs), in the promoters of auxin-responsive genes, thereby modulating their transcription. frontiersin.orgnih.gov This leads to a cascade of changes in the plant's transcriptome, proteome, and metabolome, ultimately resulting in the observed physiological effects.

Studies on auxin-regulated gene expression have revealed several families of early-response genes that are rapidly induced, including the Aux/IAA genes themselves (part of a negative feedback loop), the GH3 genes, and the SAUR (Small Auxin Up-regulated RNA) genes. mdpi.comnih.gov The GH3 gene family encodes enzymes that conjugate amino acids to auxins, a mechanism for deactivating excess auxin and maintaining hormonal homeostasis. mdpi.comnih.gov The induction of these genes is a hallmark of auxin response. Treatment of model plants like Arabidopsis thaliana with synthetic auxins would be expected to alter the expression of these and other downstream target genes, which can be quantified using techniques like microarray analysis or reverse transcriptase-polymerase chain reaction (RT-PCR). nih.govnih.gov

The biological activity of this compound can be understood by comparing it to the natural auxin IAA and other synthetic auxins like 2,4-Dichlorophenoxyacetic acid (2,4-D). While they all elicit auxin-like responses, their potency and specificity can differ significantly. These differences often arise from variations in their chemical structure, which affect their binding to the TIR1/AFB-Aux/IAA co-receptor complexes, as well as their uptake, transport, and metabolism within the plant. nih.govresearchgate.net

For instance, the presence and position of methyl groups on the phenoxy ring of this compound are critical for its activity, a concept explored in structure-activity relationship (SAR) studies of phenoxyacetic and phenylacetic acids. nih.gov SAR studies have shown that the lipophilic and electronic properties of substituents on the aromatic ring are key determinants of auxin activity. nih.gov

Furthermore, the metabolism of synthetic auxins can differ from that of IAA. For example, while IAA is often conjugated to aspartic acid and glutamic acid as part of its catabolism, the synthetic auxin 2,4-D is also metabolized to amino acid conjugates, which can act as reversible storage forms. nih.govnih.gov The specific metabolic pathways for this compound will influence its persistence and, consequently, its biological effects.

Comparison of Auxins

| Compound | Type | Key Characteristics |

|---|---|---|

| Indole-3-acetic acid (IAA) | Natural Auxin | Primary native auxin in most plants; involved in virtually all aspects of growth and development. nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Synthetic Auxin | Widely used as a systemic herbicide; known for its stability and potent auxin activity. nih.gov24d.info |

| This compound | Synthetic Auxin | Its activity is dependent on the dimethyl substitution pattern on the phenoxy ring. |

Enzymatic Biotransformation and Metabolic Pathways in Biological Systems

Once inside a biological system, this compound is subject to metabolic processes that can alter its structure and activity. A key pathway for the breakdown of fatty acids and related compounds is beta-oxidation, which primarily occurs in mitochondria and peroxisomes.

Mitochondrial beta-oxidation is a cyclical process that shortens the carbon chain of fatty acids by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. nih.govreactome.orgreactome.org This pathway is not limited to endogenous fatty acids and can also metabolize certain xenobiotics, including phenoxyalkanoic acids. nih.gov this compound, with its propanoic acid side chain, is a potential substrate for this pathway. After a single cycle of beta-oxidation, it would release the corresponding phenolic metabolite, 2,6-dimethylphenol (B121312). nih.gov

The efficiency of this biotransformation is dependent on the substrate specificity of the enzymes involved in beta-oxidation. nih.gov The steric hindrance caused by the two methyl groups at the 2 and 6 positions of the phenoxy ring can influence how well the molecule fits into the active sites of these enzymes. nih.gov Research has shown that related compounds, such as 5-(2,6-dimethylphenoxy)pentanoic acid, undergo two cycles of beta-oxidation to release 2,6-dimethylphenol, with 3-(2,6-dimethylphenoxy)propanoylcarnitine being an observed intermediate. nih.gov This indicates that the beta-oxidation machinery can process substrates with this specific substitution pattern.

The beta-oxidation spiral involves a series of four enzymatic steps catalyzed by specific enzymes: nih.govreactome.org

Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the first and often rate-limiting step, the formation of a double bond between the alpha and beta carbons of the acyl-CoA ester. nih.govnih.gov There are different ACADs with varying specificities for short-, medium-, long-, and very-long-chain fatty acids. nih.govmdpi.comjensenlab.org The ability of an ACAD to process 3-(2,6-dimethylphenoxy)propanoyl-CoA would be a critical determinant of its metabolic rate.

Enoyl-CoA Hydratases: These enzymes add a water molecule across the newly formed double bond.

3-Hydroxyacyl-CoA Dehydrogenases: This step involves the oxidation of the hydroxyl group to a keto group.

Ketoacyl-CoA Thiolases: The final step cleaves the beta-ketoacyl-CoA, releasing acetyl-CoA and a shortened acyl-CoA, which can then re-enter the cycle. nih.gov

Metabolite Identification and Pathway Reconstruction in in vitro and Cellular Models

The metabolic fate of this compound has been investigated in in vitro models, with a particular focus on mitochondrial biotransformation. Studies have revealed that this compound can undergo metabolism through the mitochondrial β-oxidation pathway.

A key metabolite identified from the in vitro biotransformation of this compound is 2,6-dimethylphenol . The formation of this metabolite occurs following at least one cycle of β-oxidation. The propanoic acid side chain is processed by mitochondrial enzymes, leading to the eventual release of the phenolic moiety.

Research comparing the metabolic rate of this compound with its unsaturated analog, (E)-3-(2,6-Dimethylphenoxy)acrylic acid, has provided insights into the metabolic pathway. The rate of biotransformation to 2,6-dimethylphenol was found to be significantly lower for the saturated propanoic acid derivative compared to the acrylic acid derivative. This suggests that the initial dehydrogenation step in the β-oxidation spiral, catalyzed by a medium-chain acyl-CoA dehydrogenase, may be a rate-limiting factor due to steric hindrance from the 2,6-dimethyl-substituted phenoxy group. The unsaturated acrylic acid analog can bypass this initial step, leading to a more rapid metabolism.

These findings highlight that the mitochondrial β-oxidation pathway is a viable route for the metabolism of this compound, leading to the generation of smaller, diffusible metabolites such as 2,6-dimethylphenol.

| Parent Compound | Metabolic Pathway | Identified Metabolite | In Vitro Model |

| This compound | Mitochondrial β-oxidation | 2,6-dimethylphenol | Isolated mitochondria |

Receptor Interaction and Signal Transduction Studies (Non-Plant Systems, in vitro focus)

As of the current available scientific literature, there are no specific studies that have identified direct interactions of this compound with specific receptors or have elucidated its precise signal transduction pathways in non-plant, in vitro systems. While research has been conducted on various other propanoic acid derivatives and their interactions with receptors such as prostaglandin (B15479496) and AMPA receptors, these findings cannot be directly extrapolated to this compound. Further research is required to determine if this compound has any specific molecular targets and to characterize its potential effects on cellular signaling cascades.

Design and Synthesis of Chemically Modified Analogs for SAR Probing

The rational design and synthesis of chemically modified analogs are a cornerstone of SAR studies, allowing researchers to probe the specific contributions of different parts of a molecule to its biological function. For aryl propanoic acids, including this compound, several strategies are employed to create a library of related compounds for biological testing.

One common synthetic route for the core structure is the Williamson ether synthesis, which has been used to prepare similar compounds like 3-(2-Formylphenoxy)propanoic acid. researchgate.net This reaction would involve reacting 2,6-dimethylphenol with a 3-halopropanoic acid derivative. Another established method involves the reaction of 2,6-dimethylphenol with chloroacetone (B47974) to produce an intermediate, 1-(2,6-dimethylphenoxy)-2-propanone, which can be further modified. google.com

SAR studies on related 3-arylpropionic acids have demonstrated that modifications to the propionic acid chain can significantly enhance pharmacokinetic properties. For example, introducing substituents to the propionic acid chain or replacing the adjacent phenyl ring with pyridine (B92270) has led to analogs with an improved half-life in rats. nih.gov It was suggested that metabolic oxidation, particularly at the C3 benzylic position of 3-arylpropionic acids, could be responsible for their short half-life, a liability that can be addressed through chemical modification. nih.gov Furthermore, creating derivatives of the carboxylate functional group is a known strategy to enhance anti-inflammatory activity while reducing potential ulcerogenic effects associated with many Non-Steroidal Anti-inflammatory Drugs (NSAIDs). orientjchem.org

To improve bioavailability, another key design strategy is the synthesis of prodrugs. For instance, in studies of related propanoic acid compounds, masking hydrophilic moieties like phosphonate (B1237965) and carboxylic groups with lipophilic promoieties has been shown to increase cellular permeability and subsequent antiviral activity. nih.gov These approaches highlight the iterative process of designing, synthesizing, and testing analogs to build a comprehensive SAR profile. nih.govresearchgate.net

Table 1: SAR Insights from Analogs of Aryl Propanoic Acids

| Structural Modification | Observed Effect | Rationale/Hypothesis | Reference |

|---|---|---|---|

| Substitution on the propionic acid chain | Enhanced half-life | Blocking metabolic oxidation at the benzylic position | nih.gov |

| Phenyl ring replacement (e.g., with pyridine) | Enhanced half-life | Altering metabolic profile and receptor interaction | nih.gov |

| Derivatization of the carboxylate group | Enhanced anti-inflammatory activity, reduced GI toxicity | Masking the acidic moiety to reduce local irritation | orientjchem.org |

Computational Chemistry Approaches for SAR/QSAR Modeling

Computational chemistry provides powerful tools to model and predict the biological activity of compounds like this compound, accelerating the drug discovery process. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. nih.govresearchgate.net This method simulates the interaction between a ligand, such as an analog of this compound, and the active site of a target enzyme or receptor. The process involves generating multiple possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. nih.gov For example, the GBVI/WSA dG scoring function is used to estimate the free energy of binding. nih.gov The top-ranked poses provide insights into key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, guiding further structural modifications. nih.gov

Pharmacophore modeling is a central element of ligand-based drug design, used when the 3D structure of the target receptor is unknown. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov These models can be generated by superimposing a set of active molecules and extracting their common features. nih.gov

A well-defined pharmacophore model can then be used as a 3D query to screen large virtual databases for new compounds with the desired activity. dovepress.commdpi.com For instance, a study on quinoline (B57606) derivatives identified a six-point pharmacophore model (AAARRR.1061), consisting of three hydrogen bond acceptors and three aromatic rings, as being crucial for their activity. nih.gov Such models provide a blueprint for designing new molecules with potentially improved potency and selectivity. dntb.gov.ua

Predictive modeling in QSAR aims to build robust mathematical models that can accurately forecast the biological activity of novel compounds. nih.gov These models are constructed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to correlate these descriptors with their measured activities. jocpr.com

The selection of relevant descriptors is a critical step, often accomplished using techniques like Genetic Function Approximation (GFA). nih.gov A variety of descriptor types can be employed, as shown in the table below. The resulting QSAR equation is rigorously validated using internal methods (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation on a separate test set of compounds (yielding an R² test value) to ensure its predictive power. nih.govnih.gov More advanced methods employ artificial intelligence and deep learning, using representations like SMILES strings with recurrent neural networks (RNNs) to predict properties such as pIC50 values. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptor | Description | Reference |

|---|---|---|---|

| 2D Descriptors | AATS5e | Average Broto-Moreau autocorrelation of a topological structure (lag 5), weighted by Sanderson electronegativity. | nih.gov |

| 3D Descriptors | SpMin7_Bhe | Smallest eigenvalue n. 7 of the Burden matrix, weighted by relative bond accessibility. | nih.gov |

| 3D Descriptors | RDF110s | Radial Distribution Function - 11.0 / weighted by I-state. | nih.gov |

| Topological Descriptors | VR1_Dzs | Log of the Randic-type eigenvector-based index from the vertex distance matrix, weighted by atomic sanderson electronegativities. | nih.gov |

Conformational Analysis and its Influence on Biological Interaction

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility, a field of study known as conformational analysis. A molecule's ability to adopt a specific low-energy conformation that is complementary to its biological target's binding site is essential for effective interaction. mdpi.com

Conclusion

3-(2,6-Dimethylphenoxy)propanoic acid is a compound of interest situated at the intersection of historical herbicide chemistry and modern medicinal chemistry. While specific experimental data on this molecule is limited in the public domain, its structural components—a sterically hindered phenoxy ring and a propanoic acid side chain—are features found in many biologically active compounds. The established synthetic routes, such as the Williamson ether synthesis, make it an accessible target for synthesis and screening. Based on the activities of its structural analogs, it holds potential for investigation as a modulator of various biological systems, from plant growth to mammalian physiological pathways. Further research is required to fully elucidate its chemical properties, biological activities, and therapeutic potential.

Advanced Analytical and Spectroscopic Methodologies for Characterization and Detection

Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. chemguide.co.uk The molecular ion (M+) peak confirms the molecular weight of the compound. For 3-(2,6-Dimethylphenoxy)propanoic acid (C₁₁H₁₄O₃), the monoisotopic mass is 194.0943 Da. uni.lu Fragmentation of carboxylic acids often involves the loss of the hydroxyl group (-OH, mass 17) or the entire carboxyl group (-COOH, mass 45). libretexts.org The ether linkage can also cleave, typically alpha to the oxygen atom. libretexts.org The analysis of these fragmentation patterns helps to piece together the molecular structure.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts (Data sourced from predicted values)

| Adduct Type | Calculated m/z |

| [M+H]⁺ | 195.10158 |

| [M+Na]⁺ | 217.08352 |

| [M-H]⁻ | 193.08702 |

| [M+NH₄]⁺ | 212.12812 |

| [M+K]⁺ | 233.05746 |

| [M+H-H₂O]⁺ | 177.09156 |

| This table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are crucial for its identification in mass spectrometry experiments. uni.lu |

The three-dimensional structure and flexibility, or conformation, of a molecule can significantly influence its biological activity. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, along with computational modeling, are powerful tools for studying the preferred conformations of molecules in solution.

While specific studies on the conformational analysis of this compound were not identified, research on related α-phenylpropionic acids has demonstrated the utility of NMR and computational methods in correlating conformation with anti-inflammatory activity. nih.gov These studies suggest that the dihedral angle between the phenyl ring and the carboxylic acid group is a key determinant of biological function. nih.gov Similar approaches could be applied to this compound to understand how the substitution pattern on the phenyl ring and the ether linkage influence the molecule's spatial arrangement. Studies on other complex molecules, like galactofuranosides, have also shown that substituents can induce significant conformational changes in the molecule, a principle that would apply to the analysis of this compound. nih.gov

When a compound is introduced into a biological system, it can be chemically modified into various metabolites. Identifying these metabolites is crucial for understanding the compound's efficacy and metabolic fate. High-Resolution Mass Spectrometry (HRMS) is a key technology for this purpose, as it provides highly accurate mass measurements, enabling the determination of the elemental composition of metabolites. scispace.com

The general strategy for metabolite identification using HRMS involves comparing the metabolic profile of a system before and after exposure to the compound. By searching for mass shifts corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation, sulfation), potential metabolites can be identified. Tandem mass spectrometry (MS/MS) is then used to fragment these potential metabolites, and the resulting fragmentation pattern provides structural information that can confirm their identity. Although no specific metabolites of this compound are documented in the provided search results, the metabolism of the related propionic acid has been studied, which can involve its incorporation into larger fatty acids. scispace.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the compound of interest from complex mixtures, such as biological fluids or environmental samples, before its detection and quantification.

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique for detecting and quantifying trace amounts of compounds with high sensitivity and selectivity. nih.govnih.gov The development of a robust UHPLC-MS/MS method requires careful optimization of several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings.

For the analysis of this compound in biological matrices like plasma or urine, or in environmental samples like water, a method would typically involve sample preparation to remove interfering substances, followed by UHPLC separation and MS/MS detection. nih.gov Quantification is often achieved using an internal standard, ideally a stable isotope-labeled version of the analyte, to ensure accuracy and precision. nih.gov While a specific, validated UHPLC-MS/MS method for this compound was not found in the search results, the principles of method development are well-established for similar small molecules, including other carboxylic acids and antiretroviral drugs in complex matrices. nih.govnih.gov

Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, are central to modern analytical chemistry. researchgate.net The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is a prime example. Other powerful hyphenated techniques include LC-NMR, which provides detailed structural information on separated compounds, and Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for volatile compounds. These integrated systems provide a wealth of information from a single analysis, enabling the separation, identification, and quantification of components in intricate mixtures. For a compound like this compound, these techniques would be invaluable for comprehensive analysis in complex samples, such as identifying impurities in a synthetic preparation or detecting metabolites in a biological study.

X-ray Crystallography and Structural Biology Investigations of Compound-Target Complexes

X-ray crystallography is a technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. When a compound can be co-crystallized with its biological target (e.g., a protein), this method can provide a detailed atomic-level picture of their interaction. This information is invaluable for understanding the mechanism of action and for structure-based drug design. nih.govnih.gov

There are no publicly available crystal structures of this compound, either alone or in a complex with a biological target, in the provided search results. However, crystal structures of related compounds, such as 3-(2,5-dimethoxyphenyl)propionic acid nih.gov and 3-(2-Formylphenoxy)propanoic acid, researchgate.net have been determined. These structures reveal how the molecules pack in the solid state and the conformations adopted by the propionic acid side chain relative to the phenyl ring. For example, in the crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid, molecules form hydrogen-bonded dimers. nih.gov Fatty acid-binding proteins (FABPs) have been identified as targets for similar carboxylic acid-containing ligands, and extensive crystallographic studies have been performed on these proteins with various inhibitors. nih.govnih.gov This suggests that FABPs could be potential targets for this compound, and X-ray crystallography would be a critical tool to investigate this possibility.

Biodegradation and Environmental Fate Research of 3 2,6 Dimethylphenoxy Propanoic Acid

Microbial Degradation Pathways and Enzyme Systems

The microbial breakdown of persistent organic pollutants is a cornerstone of environmental bioremediation. For compounds like 3-(2,6-Dimethylphenoxy)propanoic acid, which belongs to the phenoxyalkanoic acid class of chemicals, microbial degradation is considered a primary route of dissipation in the environment. awsjournal.org

While no microbial strains have been specifically identified for the degradation of this compound, extensive research on related phenoxyalkanoic acid herbicides has revealed a diverse range of bacteria capable of their breakdown. Notably, strains from the genus Rhodococcus are well-documented for their broad metabolic capabilities against aromatic compounds, including phenols and various hydrocarbons. nih.govresearchgate.netresearchgate.net It is plausible that similar strains could be involved in the degradation of this compound.

Other bacterial genera known to degrade phenoxyalkanoic acids include Stenotrophomonas, as demonstrated by the isolation of Stenotrophomonas maltophilia PM, which degrades mecoprop (B166265) [(+/-)-2-(4-chloro-2-methylphenoxy)propionic acid] and other related herbicides. nih.gov Additionally, Pseudomonas species are frequently implicated in the degradation of aromatic compounds. nih.gov Fungi, such as Fusarium oxysporum, have also been shown to metabolize related organosilicon compounds, indicating their potential role in the breakdown of complex organic acids in soil environments. nih.gov

Table 1: Examples of Microbial Genera with Potential for Degrading this compound Based on Structurally Similar Compounds

| Microbial Genus | Degraded Compound(s) | Reference |

| Rhodococcus | Phenols, Aromatic Hydrocarbons, Biphenyls | nih.govresearchgate.netmdpi.com |

| Stenotrophomonas | Mecoprop, MCPA, 2,4-D, other phenoxyalkanoic acids | nih.gov |

| Pseudomonas | Difenoconazole (contains ether linkage) | nih.gov |

| Fusarium | Dimethylsilanediol | nih.gov |

The enzymatic degradation of phenoxyalkanoic acids typically involves the cleavage of the ether bond, followed by the breakdown of the aromatic ring. In many studied cases, the initial attack is hydroxylation of the aromatic ring, a reaction often catalyzed by dioxygenase enzymes. This is followed by cleavage of the ether linkage, which can be a critical and sometimes rate-limiting step.

For instance, the degradation of other phenoxypropanoic acids, such as fenoxaprop-ethyl, proceeds through hydrolysis of the ester and subsequent breakdown of the molecule. nih.gov The degradation of 3-phenylpropionic acid by Haloferax sp. involves a β-oxidation-like mechanism to shorten the propanoic acid side chain, leading to the formation of benzoyl-CoA, which then enters aromatic degradation pathways. nih.gov A similar initial side-chain modification could be a potential pathway for this compound.

The degradation of the resulting dimethylphenol would likely proceed through pathways established for substituted phenols. In Rhodococcus and other bacteria, the degradation of aromatic rings often proceeds via the β-ketoadipate pathway, with key intermediates like catechol or protocatechuic acid. mdpi.com The presence of methyl groups on the aromatic ring can influence the specific enzymes and pathway intermediates.

Potential Degradation Intermediates of this compound (Hypothesized)

| Intermediate Compound | Potential Formation Step |

| 2,6-Dimethylphenol (B121312) | Cleavage of the ether bond |

| 3-Hydroxy-2,6-dimethylphenol | Hydroxylation of the aromatic ring |

| Various catecholic derivatives | Ring-hydroxylating dioxygenase activity |

| Aliphatic acids | Ring cleavage |

Phototransformation and Chemical Degradation Mechanisms in Environmental Compartments

Beyond microbial action, abiotic processes such as phototransformation can contribute to the degradation of chemical compounds in the environment. awsjournal.org For phenoxyalkanoic acids, photolysis in aqueous environments can be a significant degradation route. The process often involves the generation of reactive oxygen species, such as hydroxyl radicals, which can attack the aromatic ring or the ether linkage.

Studies on related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that it can be degraded through photolysis, although the rates can be highly dependent on environmental conditions such as the presence of photosensitizing substances in the water. researchgate.net The core structure of this compound, with its aromatic ring and ether linkage, suggests it would be susceptible to similar phototransformation processes.

Chemical degradation, such as hydrolysis, is another potential abiotic degradation pathway. However, the ether bond in phenoxyalkanoic acids is generally stable to hydrolysis under typical environmental pH conditions. Therefore, microbial or photochemical degradation is expected to be the more significant loss mechanism in most environmental compartments.

Metabolomics and Flux Analysis in Degradation Studies

Metabolomics and flux analysis are powerful tools for elucidating biodegradation pathways and understanding the metabolic state of microorganisms during the degradation process. These techniques allow for the comprehensive identification of intermediate metabolites and the quantification of metabolic fluxes through different pathways.

Currently, there is no specific metabolomics or flux analysis research available for this compound. However, studies on other compounds demonstrate the utility of this approach. For example, metabolomics has been used to study the effects of propionic acid on biological systems, and similar techniques could be applied to track the breakdown products of this compound in microbial cultures or environmental samples. nih.govnih.govresearchgate.netnih.gov Such studies would be invaluable in confirming the hypothesized degradation pathways and identifying any persistent or potentially toxic intermediates. Future research in this area would be crucial for a complete understanding of the environmental fate of this compound.

Bioavailability and Environmental Mobility Studies

The bioavailability and mobility of a chemical in the environment are governed by its physical and chemical properties and its interactions with soil and sediment components. For an organic acid like this compound, its water solubility and soil sorption characteristics are key parameters.

The mobility of organic compounds in soil is influenced by factors such as their hydrophobicity and the organic carbon content of the soil. researchgate.net Generally, compounds with higher water solubility and lower sorption to soil particles are more mobile and have the potential to leach into groundwater. As an acid, the pH of the surrounding environment will significantly influence the speciation of this compound between its neutral and anionic forms, which in turn affects its solubility and sorption behavior.

While specific studies on the bioavailability and mobility of this compound are not available, research on other phenoxyalkanoic herbicides indicates that they can be mobile in soils, with their movement being highly dependent on soil type and environmental conditions. awsjournal.orgnih.gov The bioavailability of such compounds to degrading microorganisms is a critical factor controlling their persistence in the environment.

Q & A

Q. What are the established synthetic routes for 3-(2,6-Dimethylphenoxy)propanoic acid?

The synthesis typically involves:

- Step 1 : Alkylation of 2,6-dimethylphenol with bromochloromethane in tetrahydrofuran (THF) under basic conditions to form 2-(chloromethoxy)-1,3-dimethylbenzene .

- Step 2 : Thioether formation via nucleophilic substitution using methyl 3-mercaptopropionate, followed by hydrolysis to yield the final propanoic acid derivative. Purification via normal-phase chromatography ensures high purity (>95%) .

- Alternative routes : Use of 3-bromopropanoic acid as a starting material for thiol-based intermediates, enabling structural diversification .

Q. How is this compound characterized for purity and structural confirmation?

- Nuclear Magnetic Resonance (NMR) : Key signals include aromatic protons (δ 6.92–7.06 ppm for 2,6-dimethylphenoxy group) and methylene/methyl groups (δ 2.32–3.16 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 194.23) and fragmentation patterns .

- Chromatography : HPLC or GC-MS validates purity (>97%), with retention indices compared to standards .

Q. What are its primary applications in mitochondrial-targeted antioxidant research?

The compound acts as a prodrug for 2,6-dimethylphenol, leveraging mitochondrial β-oxidation enzymes to release antioxidants in situ. Key applications include:

- Cytoprotection : Mitigating hypoxia-reoxygenation injury in rat cardiomyocytes, validated via inhibition by etomoxir (CPT1 inhibitor) .

- Structural optimization : Modifying the phenoxy group or linker (e.g., thioether vs. oxa) to enhance enzyme compatibility .

Advanced Research Questions

Q. How do structural modifications impact mitochondrial β-oxidation efficiency?

- Substituent effects : 2,6-Dimethyl groups on the phenoxy moiety reduce steric hindrance with β-oxidation enzymes (e.g., medium-chain acyl-CoA dehydrogenase), improving biotransformation rates compared to unsubstituted analogs .

- Linker optimization : Thioether-based derivatives (e.g., 3-([2,6-dimethylphenoxy]methylthio)propanoic acid) exhibit 3–5× faster biotransformation than oxa-linked analogs due to reduced enzyme-substrate clashes .

- Chain length : Short-chain derivatives (C3) release antioxidants after one β-oxidation cycle, whereas longer chains (C5) require multiple cycles, slowing metabolite release .

Q. What experimental models validate mitochondrial targeting and efficacy?

- In vitro models : Isolated rat cardiomyocytes subjected to hypoxia-reoxygenation injury, with cytoprotection quantified via lactate dehydrogenase (LDH) release. Etomoxir pretreatment abolishes protection, confirming mitochondrial specificity .

- Enzyme kinetics : Substrate turnover rates measured using mitochondrial lysates (e.g., this compound: 0.8 nmol/min/mg protein vs. 0.2 nmol/min/mg for 5-(phenoxy)pentanoic acid) .

Q. How can discrepancies in biotransformation rates between analogs be resolved?

- Enzyme-substrate docking studies : Molecular modeling identifies steric clashes between bulky substituents (e.g., 3,5-dimethylphenoxy) and the active site of acyl-CoA dehydrogenases .

- Competitive inhibition assays : Co-incubation with known substrates (e.g., palmitic acid) reveals competitive binding, explaining reduced rates for longer-chain derivatives .

Q. What considerations are critical for translating findings to in vivo models?

- Bioavailability : Ester prodrugs (e.g., methyl esters) enhance membrane permeability, but require hydrolysis by serum esterases .

- Off-target effects : Monitor for unintended interactions with cytoplasmic or peroxisomal β-oxidation pathways using tissue-specific enzyme inhibitors .

- Species variability : Validate enzyme kinetics in human mitochondria, as rodent models may overestimate biotransformation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.